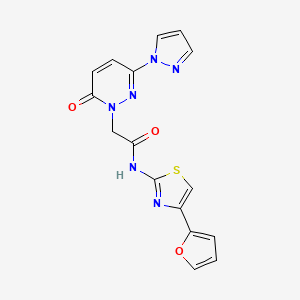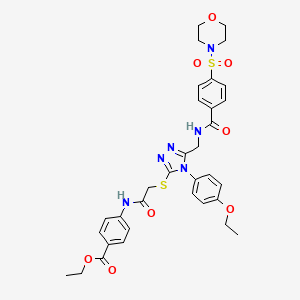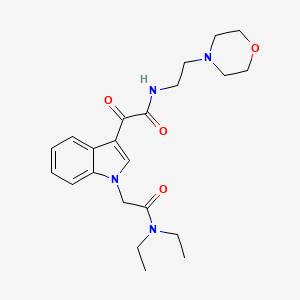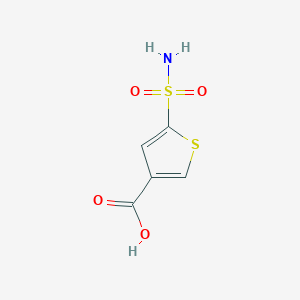
Azepan-1-yl(4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a complex organic compound. It contains an azepane ring, which is a seven-membered ring composed of six carbon atoms and one nitrogen atom . The compound also contains a 1,8-naphthyridine ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce some three-dimensionality into the structure, and the bromophenyl group would likely be a significant steric and electronic influence .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s difficult to predict these properties without specific experimental data .Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
- Chemical Synthesis and Characterization : Azepane derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. For example, the synthesis of azepane isomers of AM-2233 and AM-1220, highlighting the methods for identifying and quantifying these compounds in commercial products through various analytical techniques (Nakajima et al., 2012).
- Catalysis and Reaction Mechanisms : Research has shown the utility of phosphomolybdic acid as a highly efficient solid acid catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the role of catalysts in facilitating complex organic reactions (Reddy et al., 2012).
Medicinal Chemistry and Biological Activities
- Anticancer Activity : A novel naphthyridine derivative demonstrated significant anticancer activity against the human malignant melanoma cell line A375, inducing necroptosis at low concentrations and apoptosis at high concentrations. This underscores the potential therapeutic applications of naphthyridine derivatives in cancer treatment (Kong et al., 2018).
- Antioxidant Properties : Bromophenol derivatives, including natural products, have been synthesized and evaluated for their antioxidant properties. These studies highlight the potential use of bromophenol derivatives as antioxidants in various applications (Balaydın et al., 2010).
Structural and Physical Chemistry
- Crystallography and Molecular Structure : Research into the hydrogen-bonding patterns of enaminones, including azepan derivatives, has provided insights into the structural characteristics that influence the physical properties and reactivity of these compounds. Such studies are crucial for understanding the molecular basis of their interactions and potential applications (Balderson et al., 2007).
Propiedades
IUPAC Name |
azepan-1-yl-[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUFCRJRUHGCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879837.png)
![1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)
![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)


![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)
